molecular formula C19H16O5 B5723748 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

Cat. No. B5723748
M. Wt: 324.3 g/mol
InChI Key: BDEOUMFWGZNLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as EPOC, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPOC belongs to the class of compounds known as coumarins, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been shown to inhibit the activity of histone deacetylases, which are involved in chromatin remodeling and gene expression. Additionally, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to induce cell cycle arrest and apoptosis, leading to decreased proliferation and growth. In neuronal cells, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to protect against oxidative stress and excitotoxicity, leading to improved survival and function. In cardiovascular cells, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to induce vasodilation and decrease blood pressure, leading to improved cardiovascular function.

Advantages and Limitations for Lab Experiments

6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several advantages for use in lab experiments, including its synthetic availability and its diverse biological activities. However, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One potential direction is the development of 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate's effects on other signaling pathways and enzymes in cells. Additionally, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate could be studied in combination with other compounds for potential synergistic effects in various disease models. Overall, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a promising compound with diverse biological activities and potential applications in scientific research.

Synthesis Methods

6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Perkin reaction. The Knoevenagel condensation reaction involves the reaction of a phenoxyacetic acid derivative with an ethyl-substituted coumarin in the presence of a base catalyst. The Perkin reaction involves the reaction of a phenoxyacetic acid derivative with an aldehyde in the presence of an acid catalyst.

Scientific Research Applications

6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the growth and proliferation of cancer cells through its effects on cell cycle regulation and apoptosis. In neurobiology, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular research, 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.

properties

IUPAC Name

(6-ethyl-4-oxo-3-phenoxychromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-13-9-15-17(10-16(13)23-12(2)20)22-11-18(19(15)21)24-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEOUMFWGZNLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

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